molecular formula C21H24N2O6S2 B2683867 (Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896354-08-8

(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No. B2683867
CAS RN: 896354-08-8
M. Wt: 464.55
InChI Key: KDLWOHNEAPDBJL-DQRAZIAOSA-N
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Description

This compound is a benzothiazole derivative, which is a class of heterocyclic aromatic compounds containing a phenyl ring and a thiazole ring . It also contains a sulfonyl group and an ethoxyethyl group. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related compounds such as benzothiazole and benzimidazole derivatives, as well as the development of novel synthetic routes to these and other heterocyclic compounds, represents a significant area of research. For instance, the work by Darweesh et al. (2016) presents an efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, highlighting the versatility of these frameworks for generating diverse bioactive molecules (Darweesh, Mekky, Salman, & Farag, 2016). Similarly, the synthesis and characterisation of novel compounds for potential antimicrobial applications, as demonstrated by Chawla (2016), underscores the interest in expanding the chemical space of benzamide derivatives for therapeutic uses (Chawla, 2016).

Future Directions

Benzothiazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research could explore the potential applications of this specific compound in pharmacology or other fields .

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4,7-dimethoxy-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-5-29-13-12-23-18-16(27-2)10-11-17(28-3)19(18)30-21(23)22-20(24)14-6-8-15(9-7-14)31(4,25)26/h6-11H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLWOHNEAPDBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

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